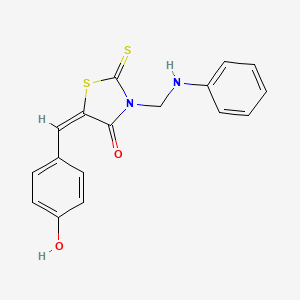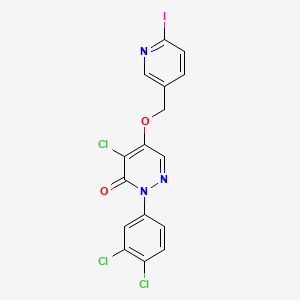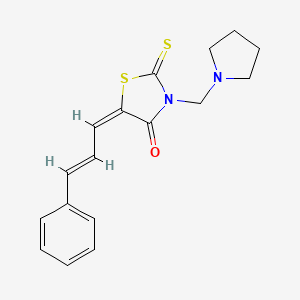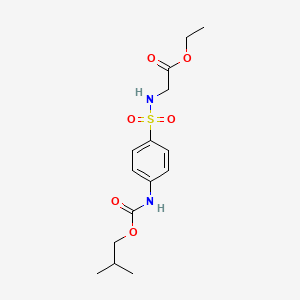
Glycine, N-((4-(((2-methylpropoxy)carbonyl)amino)phenyl)sulfonyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-((4-(((2-methylpropoxy)carbonyl)amino)phenyl)sulfonyl)-, ethyl ester is a complex organic compound that belongs to the class of sulfonyl glycine derivatives. This compound is characterized by the presence of a glycine moiety linked to a sulfonyl group, which is further substituted with a phenyl ring and an ethyl ester group. The compound’s unique structure imparts specific chemical and physical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-((4-(((2-methylpropoxy)carbonyl)amino)phenyl)sulfonyl)-, ethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-aminophenyl sulfonyl chloride with 2-methylpropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis.
Coupling with glycine: The sulfonyl chloride intermediate is then reacted with glycine ethyl ester hydrochloride in the presence of a base like sodium carbonate. This step results in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Glycine, N-((4-(((2-methylpropoxy)carbonyl)amino)phenyl)sulfonyl)-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group, to form sulfinyl or sulfhydryl derivatives.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products
Hydrolysis: Glycine, N-((4-(((2-methylpropoxy)carbonyl)amino)phenyl)sulfonyl)-, carboxylic acid.
Reduction: Sulfinyl or sulfhydryl derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Glycine, N-((4-(((2-methylpropoxy)carbonyl)amino)phenyl)sulfonyl)-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Glycine, N-((4-(((2-methylpropoxy)carbonyl)amino)phenyl)sulfonyl)-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycine, N-((4-aminophenyl)sulfonyl)-, ethyl ester: Lacks the 2-methylpropoxycarbonyl group, resulting in different chemical properties and reactivity.
Glycine, N-((4-(((methoxy)carbonyl)amino)phenyl)sulfonyl)-, ethyl ester: Contains a methoxy group instead of the 2-methylpropoxy group, leading to variations in its biological activity.
Uniqueness
The presence of the 2-methylpropoxycarbonyl group in Glycine, N-((4-(((2-methylpropoxy)carbonyl)amino)phenyl)sulfonyl)-, ethyl ester imparts unique steric and electronic effects, influencing its reactivity and interactions with molecular targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Propriétés
Numéro CAS |
81865-23-8 |
|---|---|
Formule moléculaire |
C15H22N2O6S |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
ethyl 2-[[4-(2-methylpropoxycarbonylamino)phenyl]sulfonylamino]acetate |
InChI |
InChI=1S/C15H22N2O6S/c1-4-22-14(18)9-16-24(20,21)13-7-5-12(6-8-13)17-15(19)23-10-11(2)3/h5-8,11,16H,4,9-10H2,1-3H3,(H,17,19) |
Clé InChI |
LFQALWXLMTWEJY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


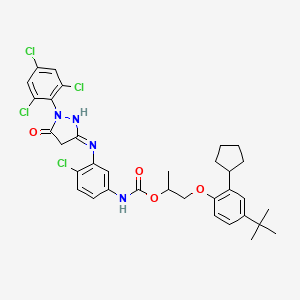
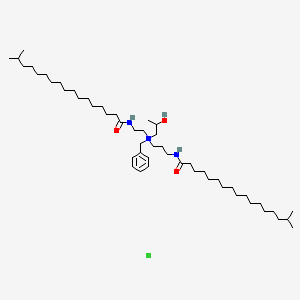
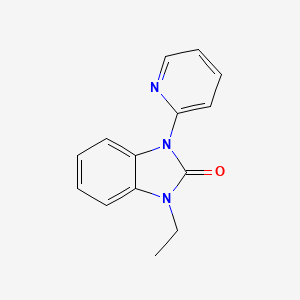
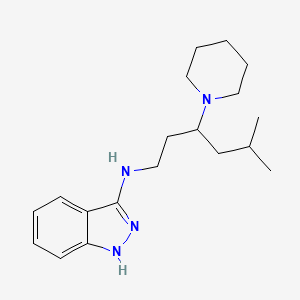
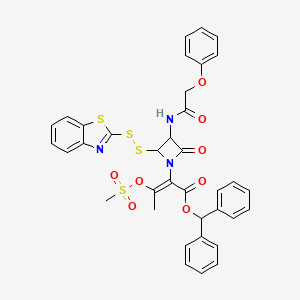
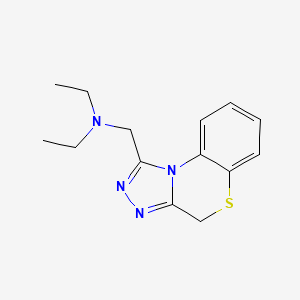
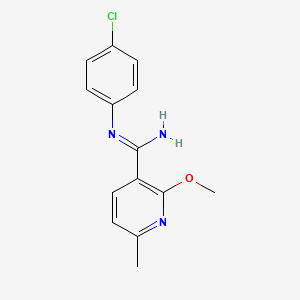



![13-(2-ethoxyphenyl)-14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B15187925.png)
